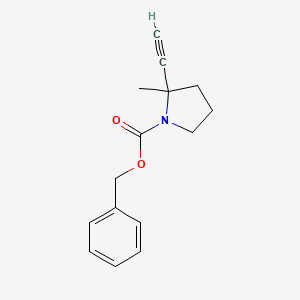![molecular formula C16H23N3O4 B15277040 5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(tert-Butyl) 3’-ethyl 2’,7’-dihydrospiro[cyclopropane-1,6’-pyrazolo[4,3-c]pyridine]-3’,5’(4’H)-dicarboxylate is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(tert-Butyl) 3’-ethyl 2’,7’-dihydrospiro[cyclopropane-1,6’-pyrazolo[4,3-c]pyridine]-3’,5’(4’H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.
Functional Group Modification: The tert-butyl and ethyl groups are introduced through alkylation reactions, using reagents like tert-butyl bromide and ethyl iodide, respectively.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
5’-(tert-Butyl) 3’-ethyl 2’,7’-dihydrospiro[cyclopropane-1,6’-pyrazolo[4,3-c]pyridine]-3’,5’(4’H)-dicarboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and ethyl positions, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides (R-X)
Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure could be useful in the development of new materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications:
作用機序
The mechanism by which 5’-(tert-Butyl) 3’-ethyl 2’,7’-dihydrospiro[cyclopropane-1,6’-pyrazolo[4,3-c]pyridine]-3’,5’(4’H)-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could also influence the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness
5’-(tert-Butyl) 3’-ethyl 2’,7’-dihydrospiro[cyclopropane-1,6’-pyrazolo[4,3-c]pyridine]-3’,5’(4’H)-dicarboxylate is unique due to its combination of a spirocyclic structure with multiple functional groups, which provides a versatile platform for chemical modifications and potential biological activity. This distinguishes it from other similar compounds that may lack the same level of structural complexity and functional diversity.
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
5-O-tert-butyl 3-O-ethyl spiro[4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-6,1'-cyclopropane]-3,5-dicarboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-5-22-13(20)12-10-9-19(14(21)23-15(2,3)4)16(6-7-16)8-11(10)17-18-12/h5-9H2,1-4H3,(H,17,18) |
InChIキー |
MAJMQDPAYDUUHP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC2=C1CN(C3(C2)CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)


![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)


